For instance, TRV130, synthesized using this compound, acts as a G protein-biased agonist at the MOR. This means it preferentially activates G protein signaling pathways over β-arrestin pathways, leading to potent analgesia with potentially reduced adverse effects compared to traditional MOR agonists like morphine. [, , ]
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7